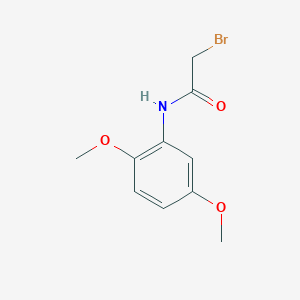

2-bromo-N-(2,5-dimethoxyphenyl)acetamide

Description

2-Bromo-N-(2,5-dimethoxyphenyl)acetamide is a brominated acetamide derivative featuring a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₀H₁₂BrNO₃ (MW: 288.15) , synthesized via acylation of 2,5-dimethoxyaniline with 2-bromoacetyl bromide in the presence of triethylamine, yielding a 73% product . Key structural characteristics include:

- Methoxy groups at positions 2 and 5 of the aromatic ring, enhancing electron density and influencing reactivity.

- A bromoacetamide backbone, enabling nucleophilic substitution reactions for further functionalization.

- Planar amide conformation confirmed by NMR (¹H and ¹³C) and crystallographic data .

The compound serves as a precursor in pharmaceutical and agrochemical synthesis, particularly in developing cytotoxic agents and receptor ligands .

Properties

IUPAC Name |

2-bromo-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLGJALTFRVTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)acetamide typically involves the bromination of N-(2,5-dimethoxyphenyl)acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

Oxidation Reactions: Products include corresponding ketones or aldehydes.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-bromo-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Acetamide Derivatives

Key Observations:

Substituent Influence on Activity: The 2,5-dimethoxy group in the target compound enhances solubility and electron-rich character compared to methyl (e.g., 2,5-dimethylphenyl in ) or single methoxy (e.g., 3-methoxyphenyl in ) analogues. This facilitates interactions with biological targets like receptors . Benzothiazole-containing derivatives (e.g., ) exhibit improved binding to enzymes due to aromatic stacking, whereas TSPO ligand B-905 leverages bulky phenoxy groups for brain permeability .

Synthetic Flexibility: Bromine at the α-position allows for nucleophilic substitution, enabling conjugation with heterocycles (e.g., benzothiazole in ) or alkyl chains (e.g., B-905’s phenoxy extension ).

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility :

- Hydrogen Bonding :

- Crystallographic studies of N-substituted acetamides (e.g., ) reveal intramolecular H-bonding between amide NH and methoxy oxygen, stabilizing planar conformations critical for receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.